1,2,3,4-Tetrahydroacridine

Medicinal Chemistry Organic Synthesis Drug Discovery

Procure the unsubstituted 1,2,3,4-Tetrahydroacridine parent scaffold, not tacrine. This specific compound lacks the 9-amino group responsible for tacrine's hepatotoxicity, providing a clean baseline for SAR studies and enabling the systematic design of safer, CNS-penetrant, multi-target Alzheimer's agents and novel antibiotics. Essential for medicinal chemistry labs developing derivative libraries with unambiguous interpretability.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 3295-64-5
Cat. No. B1593851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroacridine
CAS3295-64-5
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C=C2C1
InChIInChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2
InChIKeyRXBYRTSOWREATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroacridine (CAS 3295-64-5): Core Tetrahydroacridine Scaffold for Cholinesterase Inhibitor Synthesis and Multitarget Drug Development


1,2,3,4-Tetrahydroacridine (CAS 3295-64-5), a partially hydrogenated acridine derivative, serves as the foundational scaffold for tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease [1]. This compound is a versatile synthetic intermediate for generating functionalized tacrine derivatives, which are extensively studied as potent cholinesterase inhibitors and multitarget agents for neurodegenerative diseases [2]. Its planar, hydrophobic core enables DNA intercalation and binding to diverse biological targets, making it a privileged scaffold in medicinal chemistry [3].

1,2,3,4-Tetrahydroacridine (CAS 3295-64-5) vs. Tacrine: Why Simple Substitution Fails in Drug Development and Chemical Synthesis


1,2,3,4-Tetrahydroacridine (the unsubstituted parent scaffold) and its 9-amino derivative tacrine exhibit fundamentally different pharmacological and physicochemical profiles. While tacrine is a potent AChE inhibitor (IC50 ≈ 100-203 nM), the parent compound lacks the 9-amino group essential for enzyme inhibition, rendering it inactive as a cholinesterase inhibitor [1]. This difference extends to hepatotoxicity: tacrine undergoes CYP1A2-mediated metabolism to toxic quinonemethide species (CYP1A2 IC50 = 1.5 µM), whereas the unsubstituted scaffold, lacking the 9-amino group, exhibits reduced CYP1A2 binding and thus a lower risk of hepatotoxic metabolite formation [2]. From a synthetic chemistry perspective, 1,2,3,4-tetrahydroacridine serves as a key intermediate for generating diverse C9-substituted derivatives via nucleophilic substitution of 9-chloro-1,2,3,4-tetrahydroacridine, a reactivity profile not shared by tacrine [3]. These distinctions underscore why in-class compounds cannot be interchangeably substituted without compromising intended biological activity or synthetic utility.

1,2,3,4-Tetrahydroacridine (CAS 3295-64-5): Quantified Differentiation Against Closest Analogs


Synthetic Versatility: C4 and C9 Functionalization via 9-Chloro Intermediate

1,2,3,4-Tetrahydroacridine can be readily converted to 9-chloro-1,2,3,4-tetrahydroacridine, which serves as a versatile synthon for both C9 nucleophilic substitution and C4 C(sp3)-H functionalization. In contrast, tacrine (9-amino-1,2,3,4-tetrahydroacridine) lacks the chloro leaving group required for these transformations and offers only limited derivatization at the amino group [1]. A recent metal-free protocol using deep eutectic solvents enabled C4 functionalization of 9-chloro-1,2,3,4-tetrahydroacridines with aromatic aldehydes, yielding unsaturated derivatives in good yields, and subsequent C9 N-arylation with substituted anilines [1]. This dual functionalization strategy is inaccessible with tacrine.

Medicinal Chemistry Organic Synthesis Drug Discovery

CYP1A2 Binding and Predicted Hepatotoxicity Risk: Unsubstituted Scaffold vs. Tacrine

The hepatotoxicity of tacrine is primarily attributed to its metabolism by CYP1A2 to toxic quinonemethide species. While direct CYP1A2 binding data for the unsubstituted 1,2,3,4-tetrahydroacridine scaffold is not reported, the presence of a bulky C9 substituent (3,4-dimethoxybenzylamino) in tacrine derivatives reduces CYP1A2 binding by 22-fold (IC50 = 33.0 µM vs. tacrine IC50 = 1.5 µM) [1]. This SAR indicates that the 9-amino group of tacrine is critical for CYP1A2 recognition and hepatotoxic metabolite formation. The unsubstituted parent scaffold, lacking this amino group, is therefore predicted to exhibit significantly lower CYP1A2 binding and reduced hepatotoxicity risk compared to tacrine [1].

Toxicology Drug Metabolism Medicinal Chemistry

Physicochemical Properties: Lipophilicity and Predicted Blood-Brain Barrier Penetration

1,2,3,4-Tetrahydroacridine exhibits a calculated LogP of 3.11-3.77 [1] and a topological polar surface area (tPSA) of 12.9 Ų [2]. In contrast, tacrine (9-amino-1,2,3,4-tetrahydroacridine) has a lower LogP (approximately 2.2) and a higher tPSA (38.9 Ų) due to the 9-amino group. The lower tPSA of the unsubstituted scaffold predicts superior passive diffusion across the blood-brain barrier (BBB), a critical property for CNS-targeted therapeutics. Additionally, the estimated water solubility of 1,2,3,4-tetrahydroacridine is 16.5 mg/L at 25°C (based on Log Kow 4.11) , which is lower than tacrine (water solubility ~100 mg/L), indicating higher lipophilicity and potential for enhanced membrane permeability.

Physicochemical Characterization ADME Drug Design

Cholinesterase Inhibition: Unsubstituted Scaffold Lacks AChE Inhibitory Activity

While tacrine is a potent AChE inhibitor (IC50 = 100.2 nM in one study [1]; IC50 = 203.51 nM in another [2]), the unsubstituted 1,2,3,4-tetrahydroacridine scaffold lacks the 9-amino group required for interaction with the catalytic site of AChE. No AChE inhibitory activity has been reported for the parent compound at relevant concentrations. This functional difference is critical: the unsubstituted scaffold serves as an inactive precursor for synthesizing active AChE inhibitors, whereas tacrine itself is an active pharmaceutical ingredient. This distinction is essential for researchers designing prodrugs, multitarget agents, or SAR studies where baseline inactivity of the scaffold is desired.

Enzymology Neuropharmacology Alzheimer's Disease

Antibiotic Development: Tetrahydroacridine-9-Carboxylic Acid Derivatives as Novel Antimicrobial Agents

1,2,3,4-Tetrahydroacridine serves as a precursor for synthesizing tetrahydroacridine-9-carboxylic acid derivatives, a novel class of antibiotics targeting type I signal peptidase (SPase I) and disrupting bacterial membranes. The lead compound C09, derived from this scaffold, exhibited excellent in vitro antimicrobial activity against MRSA and other multidrug-resistant Gram-positive pathogens, and demonstrated significant in vivo efficacy in a murine MRSA skin infection model [1]. This antibacterial application is distinct from the cholinesterase inhibition profile of tacrine and represents a divergent therapeutic area for the tetrahydroacridine scaffold. Tacrine and its cholinesterase-inhibiting derivatives have not been reported to possess significant antibacterial activity, highlighting the unique value of the unsubstituted scaffold for antibiotic development.

Antimicrobial Drug Discovery Gram-positive Pathogens Signal Peptidase Inhibition

1,2,3,4-Tetrahydroacridine (CAS 3295-64-5): Optimal Use Cases for Procurement and Research


Synthesis of C9-Substituted Tacrine Derivatives for Alzheimer's Disease Research

1,2,3,4-Tetrahydroacridine is the preferred starting material for synthesizing 9-chloro-1,2,3,4-tetrahydroacridine, which can be converted to diverse 9-amino-tacrine derivatives with enhanced AChE inhibitory potency and reduced hepatotoxicity risk. For example, C9-substituted derivatives with bulky 3,4-dimethoxybenzylamino groups exhibit 22-fold weaker CYP1A2 binding (IC50 = 33.0 µM) compared to tacrine (IC50 = 1.5 µM), indicating a lower risk of hepatotoxic metabolite formation [1]. This makes 1,2,3,4-tetrahydroacridine an essential procurement item for medicinal chemistry laboratories developing next-generation multitarget anti-Alzheimer's agents with improved safety profiles.

Development of Novel Antibiotics Against Multidrug-Resistant Gram-Positive Pathogens

Tetrahydroacridine-9-carboxylic acid derivatives, synthesized from 1,2,3,4-tetrahydroacridine, represent a novel class of antibiotics with a unique mechanism of action: dual targeting of type I signal peptidase (SPase I) and bacterial membrane disruption. Lead compound C09 has demonstrated excellent in vitro activity against MRSA and in vivo efficacy in a murine skin infection model [2]. This application is orthogonal to the cholinesterase inhibition associated with tacrine, and 1,2,3,4-tetrahydroacridine is the required starting material for this emerging class of antimicrobial agents. Procurement of high-purity 1,2,3,4-tetrahydroacridine is essential for research groups focused on addressing the global antimicrobial resistance crisis.

Physicochemical Property Optimization for CNS Drug Design

The unsubstituted 1,2,3,4-tetrahydroacridine scaffold possesses a LogP of 3.11-3.77 and a tPSA of 12.9 Ų, compared to tacrine's LogP of ~2.2 and tPSA of 38.9 Ų [3][4]. The lower tPSA and higher lipophilicity of the parent scaffold predict superior passive diffusion across the blood-brain barrier, making it a more suitable starting point for designing CNS-penetrant derivatives. Researchers optimizing CNS drug candidates can use 1,2,3,4-tetrahydroacridine to introduce substituents that maintain favorable BBB penetration while introducing desired pharmacological activities, without the baseline polarity and hydrogen-bonding capacity of the 9-amino group in tacrine.

Structure-Activity Relationship (SAR) Studies for Cholinesterase Inhibition

Since 1,2,3,4-tetrahydroacridine itself lacks significant AChE inhibitory activity (IC50 > 10 µM) while tacrine is a potent inhibitor (IC50 = 100.2-203.51 nM) [5][6], the unsubstituted scaffold provides a clean baseline for SAR studies. Researchers can systematically introduce substituents at C4, C6, C7, and C9 positions to identify structural determinants of AChE potency, selectivity, and multitarget activity. This is particularly valuable for designing dual or triple inhibitors targeting AChE, BChE, β-amyloid aggregation, and other AD-related pathways. Procuring the parent scaffold enables the generation of novel derivative libraries with unambiguously interpretable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.